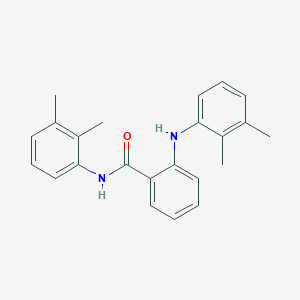

N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide

Übersicht

Beschreibung

N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two 2,3-dimethylphenyl groups attached to an amide functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide typically involves the reaction of 2,3-dimethylaniline with 2,3-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or other derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide serves as an impurity reference standard in pharmaceutical testing. Its relevance arises from its association with Mefenamic Acid, a non-steroidal anti-inflammatory drug (NSAID). The compound is crucial for:

- Quality Control : Used to ensure the purity of Mefenamic Acid during manufacturing processes.

- Stability Testing : Helps in assessing the stability of formulations containing Mefenamic Acid.

Analytical Chemistry

The compound is employed in analytical methods such as:

- High-Performance Liquid Chromatography (HPLC) : Utilized to separate and quantify impurities in drug formulations.

- Mass Spectrometry : Aids in identifying molecular weights and structures of compounds during drug development.

Case Study 1: Quality Assessment of Mefenamic Acid Formulations

In a study published in the Journal of Pharmaceutical Sciences, researchers utilized this compound as a reference standard to assess the quality of various Mefenamic Acid formulations. The study concluded that consistent impurity levels were critical for ensuring therapeutic efficacy and safety.

Case Study 2: Stability Testing

A research team at a pharmaceutical company conducted stability testing on Mefenamic Acid tablets. They incorporated this compound to monitor degradation products over time. The findings indicated that the presence of this impurity could affect the overall stability profile of the drug.

Wirkmechanismus

The mechanism of action of N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2,3-Dimethylphenyl)-2-((2,4-dimethylphenyl)amino)benzamide

- N-(2,3-Dimethylphenyl)-2-((3,4-dimethylphenyl)amino)benzamide

- N-(2,3-Dimethylphenyl)-2-((2,5-dimethylphenyl)amino)benzamide

Uniqueness

N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide is unique due to the specific positioning of the dimethyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in distinct properties and applications compared to similar compounds.

Biologische Aktivität

N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide, commonly known as mefenamic acid, is a compound classified under non-steroidal anti-inflammatory drugs (NSAIDs). It is primarily used for pain relief and has been studied for its various biological activities. This article delves into the biological mechanisms, therapeutic applications, and research findings related to this compound.

- Molecular Formula : C₁₅H₁₅N₁O₂

- Molecular Weight : 241.29 g/mol

- CAS Number : 61-68-7

- IUPAC Name : 2-[(2,3-dimethylphenyl)amino]benzoic acid

Mefenamic acid exerts its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX enzymes, mefenamic acid reduces the levels of these inflammatory mediators, thus providing analgesic and anti-inflammatory effects.

Analgesic and Anti-inflammatory Effects

Mefenamic acid is widely recognized for its analgesic properties. It is effective in treating mild to moderate pain, including:

- Headaches

- Dental pain

- Osteoarthritis

- Rheumatoid arthritis

Clinical studies have demonstrated that mefenamic acid can significantly reduce pain levels in patients suffering from these conditions. Its efficacy in managing menstrual pain (dysmenorrhea) has also been highlighted in various research studies.

Antipyretic Activity

In addition to its analgesic properties, mefenamic acid has antipyretic effects, which help in lowering fever by acting on the hypothalamus to regulate body temperature.

Case Studies and Clinical Trials

- Pain Management in Osteoarthritis : A clinical trial involving patients with osteoarthritis showed that those treated with mefenamic acid reported a significant reduction in pain scores compared to a placebo group. The study emphasized the compound's role as an effective analgesic in chronic pain management.

- Dysmenorrhea Treatment : Another study focused on women with primary dysmenorrhea found that mefenamic acid provided considerable relief from menstrual cramps, showcasing its specific application in gynecological health.

Structure-Activity Relationship (SAR)

Research into the SAR of mefenamic acid has revealed that modifications to the benzamide structure can enhance its potency and selectivity for COX enzymes. For instance:

- Substituting different groups on the aromatic rings can lead to variations in anti-inflammatory activity.

Comparative Analysis of Biological Activity

| Compound | Analgesic Activity | Anti-inflammatory Activity | Antipyretic Activity |

|---|---|---|---|

| Mefenamic Acid | High | Moderate | Moderate |

| Ibuprofen | High | High | High |

| Naproxen | High | High | Moderate |

Eigenschaften

IUPAC Name |

2-(2,3-dimethylanilino)-N-(2,3-dimethylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O/c1-15-9-7-13-20(17(15)3)24-22-12-6-5-11-19(22)23(26)25-21-14-8-10-16(2)18(21)4/h5-14,24H,1-4H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPGFFOBMDKQPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)NC3=CC=CC(=C3C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21122-68-9 | |

| Record name | N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021122689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,3-DIMETHYLPHENYL)-2-((2,3-DIMETHYLPHENYL)AMINO)BENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A84PG9047 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.